molecular formula C19H19ClN2O4 B2641551 N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421466-93-4

N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2641551
CAS No.: 1421466-93-4
M. Wt: 374.82
InChI Key: QEXVVIFHQFUWSR-UHFFFAOYSA-N
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Description

“N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings. Benzofurans have been found to possess various types of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

  • Synthesis of Selective Receptor Antagonists: Research on novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists aimed at developing anti-obesity drugs shows how specific chemical modifications can enhance receptor affinity and selectivity (Zarrinmayeh et al., 1998). This study exemplifies the strategic functionalization of chemical structures for targeted medicinal applications.
  • Amination Reactions in Drug Synthesis: A study on amination reactions mediated by palladium/imidazolium salt systems emphasizes the role of nitrogen-containing reagents in synthesizing complex organic compounds, relevant to pharmaceuticals (Grasa et al., 2001). Such methodologies could be applicable in constructing chemical frameworks similar to the compound of interest.

Materials Science and Organic Synthesis

  • Advanced Materials Development: Research on dibenzothiophene-based planar conjugated polymers for high-efficiency polymer solar cells demonstrates how specific organic compounds can contribute to the development of novel materials with applications in renewable energy (Jin et al., 2012). The structural modification and application in photovoltaic materials could provide a framework for exploring similar applications for the compound .
  • Corrosion Inhibition: A study on the synthesis of 8-hydroxyquinoline derivatives as efficient corrosion inhibitors highlights the application of specific organic compounds in protecting metals against corrosion, which is crucial in industrial processes and materials preservation (Rbaa et al., 2019). This could hint at potential applications of similar compounds in corrosion inhibition.

Environmental Science

  • Bioremediation of Pollutants: The use of Aminobacter sp. MSH1 in bioremediating the groundwater micropollutant 2,6-dichlorobenzamide through a unique chlorobenzoate catabolic pathway showcases the environmental application of microorganisms in breaking down complex organic pollutants (Raes et al., 2019). Though not directly related, such research could inspire investigations into the environmental fate or degradation pathways of similar chemical compounds.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzofuran derivatives have shown antimicrobial activity and cytotoxicity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be particularly interesting to explore its biological activities given the known activities of benzofuran derivatives .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c20-15-4-2-1-3-14(15)10-21-18(24)19(25)22-11-16(23)12-5-6-17-13(9-12)7-8-26-17/h1-6,9,16,23H,7-8,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXVVIFHQFUWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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